molecular formula C10H10O2 B076959 2-Phenylvinyl acetate CAS No. 10521-96-7

2-Phenylvinyl acetate

Cat. No.: B076959
CAS No.: 10521-96-7
M. Wt: 162.18 g/mol
InChI Key: FMFHUEMLVAIBFI-BQYQJAHWSA-N
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Description

2-Phenylvinyl acetate, also known as styryl acetate or acetoxystyrene, is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of a phenyl group attached to a vinyl acetate moiety. This compound is known for its applications in various fields, including perfumery and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylvinyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced via the acetylene method or the ethylene method. The acetylene method involves the reaction of acetylene with acetic acid in the presence of a catalyst like activated carbon-zinc acetate. The ethylene method uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylvinyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylvinyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is used in the production of adhesives, coatings, and fragrances

Mechanism of Action

The mechanism of action of 2-Phenylvinyl acetate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a phenyl group and a vinyl acetate moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Properties

CAS No.

10521-96-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

[(E)-2-phenylethenyl] acetate

InChI

InChI=1S/C10H10O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+

InChI Key

FMFHUEMLVAIBFI-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)O/C=C/C1=CC=CC=C1

SMILES

CC(=O)OC=CC1=CC=CC=C1

Canonical SMILES

CC(=O)OC=CC1=CC=CC=C1

1566-67-2
10521-96-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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